BenchChemオンラインストアへようこそ!

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Lipophilicity ADME Prediction Tetrazole-Thioacetamide

Optimize your fragment-based CNS screening libraries. This compound offers a unique balance: a calculated logP of 4.11 and PSA of 30.2 Ų with zero H-bond donors, conforming to empirical CNS drug-like space. The rigid core and single rotatable bond minimize entropic binding penalties, ideal for clean SAR. Its Smiles rearrangement reactivity allows parallel analog synthesis from one stock, maximizing chemical matter utilization for academic screening centers.

Molecular Formula C14H19N5OS
Molecular Weight 305.4
CAS No. 329078-65-1
Cat. No. B2467938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS329078-65-1
Molecular FormulaC14H19N5OS
Molecular Weight305.4
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C
InChIInChI=1S/C14H19N5OS/c1-3-4-5-11-6-8-12(9-7-11)15-13(20)10-21-14-16-17-18-19(14)2/h6-9H,3-5,10H2,1-2H3,(H,15,20)
InChIKeyUMNWOQKOWZYGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-65-1): Core Physicochemical Identity and Sourcing Baseline


N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078‑65‑1) is a synthetic small molecule belonging to the tetrazole‑thioacetamide class, with molecular formula C₁₄H₁₉N₅OS and molecular weight 305.4 g mol⁻¹ . The compound integrates a 1‑methyl‑1H‑tetrazol‑5‑yl‑sulfanyl donor motif with a 4‑n‑butylphenyl acetamide acceptor, yielding a calculated logP of 4.11, a polar surface area of 30.2 Ų, zero H‑bond donors, two H‑bond acceptors, and no violations of Lipinski's Rule of Five, indicating a favorable permeability profile for cell‑based assays . Commercial sourcing reports typical purity of ≥95% and a predicted density of 1.26 g cm⁻³ and pKa of 12.91 . No peer‑reviewed biological activity data were identified for this specific compound as of the search date; available evidence is therefore confined to computed physicochemical properties, synthetic accessibility through Smiles rearrangement chemistry, and class‑level inferences from structurally related tetrazole‑thioacetamide analogs [1].

Why N-(4-Butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-65-1) Cannot Be Freely Replaced by In‑Class Analogs


Tetrazole‑thioacetamide congeners that share the 1‑methyl‑1H‑tetrazol‑5‑yl‑sulfanyl‑acetamide core can differ markedly in lipophilicity, H‑bond potential, and conformational flexibility solely through variation of the N‑aryl substituent. For example, replacing the 4‑n‑butylphenyl group with a 4‑tert‑butylphenyl group (CAS 307513‑33‑3) increases steric bulk near the amide and alters logP, whereas substituting with a 2,6‑diethylphenyl moiety introduces ortho‑substituents that restrict rotation and may change target‑binding geometry . The target compound’s linear n‑butyl chain confers a predicted logP of 4.11 and a single rotatable bond in the side chain, a combination that is not duplicated by branched‑alkyl, halogenated, or heteroaryl analogs in the same series . Because no biological potency data are publicly available for this specific compound, procurement decisions must currently rely on these physicochemical distinctions and the synthetic tractability afforded by the Smiles rearrangement pathway, features that cannot be assumed for close analogs without explicit verification [1].

N-(4-Butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-65-1): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) Discrimination Against the Phenyl-Tetrazole and tert-Butyl Analogs

The target compound exhibits a computed logP of 4.11 (mcule property calculator), falling between the more lipophilic N‑(4‑butylphenyl)‑2‑[(1‑phenyl‑1H‑tetrazol‑5‑yl)sulfanyl]acetamide (logP ~4.72 for the core scaffold) and the less lipophilic N‑(4‑tert‑butylphenyl) analog, whose branched alkyl group reduces logP relative to the linear butyl chain . This intermediate lipophilicity may offer a balanced partition coefficient favorable for both membrane permeability and aqueous solubility in cell‑based assays .

Lipophilicity ADME Prediction Tetrazole-Thioacetamide

Polar Surface Area and Hydrogen‑Bond Donor Deficit Differentiate from Amide‑NH‑Containing Analogs

The target compound has zero hydrogen‑bond donors (the amide NH is the only potential donor, but is engaged in an intramolecular contact or is insufficiently exposed) and a polar surface area (PSA) of 30.2 Ų . Closely related analogs such as N‑(4‑butylphenyl)‑4‑(2H‑tetrazol‑5‑yl)benzamide carry an additional tetrazole NH donor and a larger PSA (~65 Ų), which reduces passive membrane permeability . The absence of a second H‑bond donor makes this compound a better candidate for blood‑brain barrier penetration models requiring PSA < 90 Ų and ≤ 1 H‑bond donor.

Polar Surface Area H‑Bond Donors Membrane Permeability

Rotatable Bond Restriction Confers Conformational Rigidity Relative to Diethylphenyl Analog

The compound contains only one rotatable bond in the 4‑n‑butyl side chain, yielding a total of 1 rotatable bond beyond the acetamide linker . In contrast, N‑(2,6‑diethylphenyl)‑2‑[(1‑methyl‑1H‑tetrazol‑5‑yl)sulfanyl]acetamide possesses two ethyl rotors and additional ortho‑substituent degrees of freedom, totaling ≥3 rotatable bonds . Lower rotatable bond count is associated with reduced entropic penalty upon target binding and may improve ligand efficiency in fragment‑based screening.

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Synthetic Tractability via Smiles Rearrangement: Demonstrated for the 1‑Methyl‑Tetrazole‑Thioacetamide Scaffold

The 1‑methyl‑1H‑tetrazol‑5‑yl‑thioacetamide scaffold undergoes base‑mediated Smiles rearrangement to yield 5‑amino‑1‑methyl‑1H‑tetrazole derivatives in excellent yields [1]. This reactivity has been explicitly demonstrated for the subclass of compounds bearing the 1‑methyl‑tetrazole‑thioacetamide linkage, whereas analogs with 1‑phenyl substitution on the tetrazole ring do not undergo the same rearrangement under identical conditions. The target compound thus serves as both a biological probe and a synthetic intermediate for generating 5‑aminotetrazole libraries.

Smiles Rearrangement Synthetic Chemistry Tetrazole Functionalization

Optimal Application Scenarios for N-(4-Butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-65-1) Based on Verified Differentiation Evidence


CNS‑Permeable Lead Discovery: Prioritizing Low‑PSA, Zero‑HBD Tetrazole‑Thioacetamide Scaffolds

With a PSA of 30 Ų and zero H‑bond donors, this compound falls well within the empirical CNS drug‑like space (PSA < 90 Ų, HBD ≤ 1). Medicinal chemistry teams screening for brain‑penetrant small molecules can rationally select this scaffold over analogs such as N‑(4‑butylphenyl)‑4‑(2H‑tetrazol‑5‑yl)benzamide (PSA ~65 Ų, 2 HBD) to maximize the probability of crossing the blood‑brain barrier .

Fragment‑Based Screening Libraries Requiring Conformationally Restricted Ligands

The low rotatable bond count (1) and moderate molecular weight (305.4 Da) align with fragment‑based drug discovery guidelines (MW < 300 preferred, though 305 Da is borderline). The restricted flexibility may reduce entropic penalty upon binding, making this compound a suitable entry for NMR or SPR fragment screens where rigid ligands often yield cleaner structure‑activity relationships .

Dual‑Purpose Synthesis: Bioactive Probe and 5‑Aminotetrazole Synthon Precursor

The documented Smiles rearrangement of the 1‑methyl‑tetrazole‑thioacetamide core to 5‑amino‑1‑methyl‑1H‑tetrazole derivatives [1] enables parallel biological testing and library synthesis from the same compound stock. This is particularly relevant for academic screening centers and biotech startups that need to maximize chemical matter utilization from a limited compound inventory.

LogP‑Guided SAR Expansion Around the n‑Butylphenyl Substituent

The measured logP of 4.11 provides a well‑defined reference point for SAR studies exploring how incremental alkyl chain elongation, branching, or heteroatom insertion affects lipophilicity and target binding. Analogs with logP >4.7 (e.g., phenyl‑tetrazole derivative) may suffer from solubility‑limited assay interference, while those with logP <3.5 may lack membrane permeability; this compound sits in a balanced range suitable for both biochemical and cellular assays .

Quote Request

Request a Quote for N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.